

Physical properties and appearance of methyl pent-4-ynoate.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl pent-4-ynoate**

Cat. No.: **B153173**

[Get Quote](#)

An In-Depth Technical Guide to **Methyl Pent-4-ynoate**: Physicochemical Properties, Synthesis, and Spectroscopic Characterization

Abstract

Methyl pent-4-ynoate (CAS No. 21565-82-2) is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Possessing both a terminal alkyne and a methyl ester, it offers two distinct and orthogonal points for chemical modification, making it a strategic intermediate in the synthesis of complex molecular architectures, including pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its physical and spectroscopic properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its chemical reactivity and handling for researchers, scientists, and drug development professionals.

Physicochemical Properties

Methyl pent-4-ynoate is a clear, colorless liquid at room temperature. Its physical properties are critical for its handling, reaction setup, and purification. The terminal alkyne and ester functionalities govern its polarity and boiling point, while its relatively low molecular weight contributes to its volatility.

Table 1: Physicochemical Data for **Methyl Pent-4-ynoate**

Property	Value	Source(s)
CAS Number	21565-82-2	[1]
Molecular Formula	C ₆ H ₈ O ₂	[1]
Molecular Weight	112.13 g/mol	[1]
Appearance	Clear, colorless liquid	[1]
Boiling Point	142-144 °C (at 760 mmHg)	[2]
Density	0.976 - 0.986 g/cm ³ at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.426 - 1.429	[1]
Solubility	Soluble in common organic solvents (e.g., methanol, dichloromethane, ether, ethyl acetate); poorly soluble in water.	[2]
Storage Temperature	2-8 °C	[3]

Spectroscopic Signature and Structural Elucidation

The structural identity and purity of **methyl pent-4-ynoate** are unequivocally confirmed through a combination of spectroscopic techniques. Each functional group provides a distinct and diagnostic signature.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides a clear map of the proton environments within the molecule. The signals are well-resolved and their chemical shifts are influenced by the electronegativity of the adjacent ester group and the anisotropy of the alkyne.

Table 2: ¹H NMR Spectral Data for **Methyl Pent-4-ynoate** (400 MHz, CDCl₃)[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
3.70	Singlet (s)	3H	$-\text{OCH}_3$	Protons on the methyl ester are deshielded by the adjacent oxygen, appearing as a sharp singlet.
2.61 – 2.47	Multiplet (m)	4H	$-\text{CH}_2\text{-CH}_2\text{-}$	The two methylene groups form a complex spin system. The protons alpha to the carbonyl ($\text{C}_2\text{-H}$) are more deshielded than the beta protons ($\text{C}_3\text{-H}$).
1.97	Triplet (t)	1H	$\equiv\text{C-H}$	The terminal alkyne proton is coupled to the two adjacent methylene protons ($\text{C}_3\text{-H}$), resulting in a triplet. Its chemical shift is characteristic for a terminal alkyne.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

The ^{13}C NMR spectrum confirms the carbon backbone, with distinct signals for the carbonyl carbon, the two sp-hybridized alkyne carbons, the methyl ester carbon, and the two sp^3 -hybridized methylene carbons.

Table 3: ^{13}C NMR Spectral Data for **Methyl Pent-4-ynoate** (101 MHz, CDCl_3)^[1]

Chemical Shift (δ) ppm	Carbon Assignment	Rationale
172.2	C=O (C1)	The carbonyl carbon is the most deshielded, appearing far downfield as is characteristic for esters.
82.4	$\text{C}\equiv\text{CH}$ (C5)	The terminal sp-hybridized carbon atom of the alkyne.
69.0	$\text{C}\equiv\text{CH}$ (C4)	The internal sp-hybridized carbon atom of the alkyne.
51.8	$-\text{OCH}_3$	The carbon of the methyl ester group.
33.1	$-\text{CH}_2\text{-C=O}$ (C2)	The methylene carbon alpha to the carbonyl group.
14.3	$-\text{CH}_2\text{-C}\equiv$ (C3)	The methylene carbon adjacent to the alkyne.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for confirming the presence of the key functional groups. The spectrum is dominated by the sharp, strong carbonyl stretch of the ester and the characteristic stretches of the terminal alkyne.

Table 4: Key IR Absorption Bands for **Methyl Pent-4-ynoate**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
~3300	≡C-H Stretch	Strong, Sharp	Terminal Alkyne
~2950	C-H Stretch (sp ³)	Medium	Methylene/Methyl
~2120	C≡C Stretch	Medium-Weak, Sharp	Alkyne
~1740	C=O Stretch	Strong, Sharp	Ester Carbonyl
~1200	C-O Stretch	Strong	Ester

Mass Spectrometry (MS)

Under electron ionization (EI), **methyl pent-4-ynoate** will exhibit a clear molecular ion peak corresponding to its molecular weight. The fragmentation pattern is predictable and provides further structural confirmation.

- Molecular Ion (M⁺): m/z = 112.
- Key Fragments:
 - m/z = 81: Loss of the methoxy group (•OCH₃).
 - m/z = 53: Loss of the carbomethoxy group (•COOCH₃).
 - m/z = 59: The carbomethoxy cation itself ([COOCH₃]⁺).

Synthesis and Purification Protocol

The most reliable and common method for preparing **methyl pent-4-ynoate** is the acid-catalyzed Fischer esterification of 4-pentyoic acid with methanol. An effective alternative involves the use of thionyl chloride to first generate the acyl chloride in situ, which then rapidly reacts with methanol.

Principle of the Reaction

The synthesis from 4-pentyoic acid and methanol is an equilibrium-limited reaction. To drive the reaction toward the product (the ester), one of two strategies is typically employed:

- Use of a large excess of a reactant: Using methanol as the solvent ensures a high concentration, pushing the equilibrium to the right according to Le Châtelier's principle.
- Removal of water: While possible, this is less common for small-scale preparations.
- Use of a dehydrating agent or acyl chloride precursor: Reagents like thionyl chloride (SOCl_2) convert the carboxylic acid to a highly reactive acyl chloride intermediate. This is not an equilibrium reaction and proceeds to completion, driven by the formation of gaseous HCl and SO_2 byproducts.

Experimental Protocol (Thionyl Chloride Method)[1]

Causality: This method is often preferred in research settings for its high efficiency and irreversible nature, ensuring a complete conversion of the starting carboxylic acid and simplifying purification.

Materials:

- 4-Pentynoic acid
- Methanol (anhydrous)
- Thionyl chloride (SOCl_2)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Saturated aqueous sodium chloride (Brine)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 4-pentynoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid).

- Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction upon adding thionyl chloride.
- Reagent Addition: Add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution over 30 minutes. The slow addition prevents a rapid temperature increase and excessive gas evolution.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup - Quenching: Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl_2 .
- Workup - Extraction: Dissolve the residue in dichloromethane (DCM). Wash the organic layer successively with water, saturated aqueous NaHCO_3 (to neutralize residual acid), and finally with brine (to remove bulk water).
 - Self-Validation: The NaHCO_3 wash is a critical step. Effervescence (CO_2 evolution) confirms the presence of acid, and washing should continue until this ceases, ensuring complete neutralization.
- Drying and Concentration: Dry the isolated organic layer over anhydrous Na_2SO_4 , filter, and concentrate the filtrate under reduced pressure to yield the crude **methyl pent-4-ynoate**.
- Purification: If necessary, the product can be further purified by flash column chromatography on silica gel or by vacuum distillation.

Synthesis Workflow Diagram

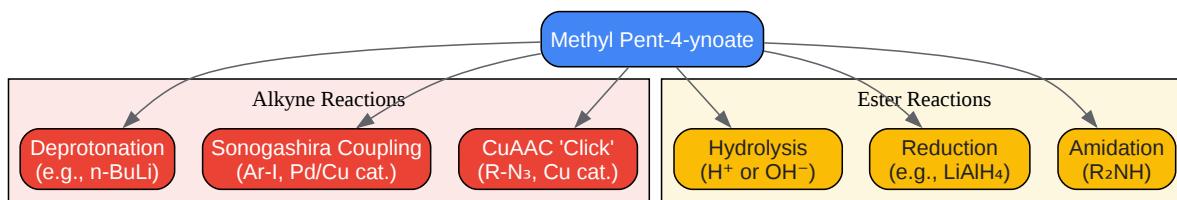
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **methyl pent-4-ynoate**.

Chemical Reactivity and Handling

The utility of **methyl pent-4-ynoate** stems from the distinct reactivity of its two functional groups, which can often be addressed selectively.

Reactivity Profile


- Terminal Alkyne:

- Acidity: The terminal alkyne proton is weakly acidic ($pK_a \approx 25$) and can be deprotonated by strong bases (e.g., n-BuLi, Grignard reagents) to form an acetylide. This nucleophile can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides).
- Metal-Catalyzed Couplings: It is an excellent substrate for Sonogashira coupling with aryl or vinyl halides to form C-C bonds.
- Click Chemistry: It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted triazoles, a cornerstone of bioorthogonal chemistry.

- Ester:

- Hydrolysis: Can be hydrolyzed back to the parent carboxylic acid under acidic or basic (saponification) conditions.
- Amidation/Transesterification: Reacts with amines or other alcohols, typically under catalysis, to form amides or different esters.
- Reduction: Can be reduced to the corresponding alcohol (pent-4-yn-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH_4).

Logical Reactivity Pathways

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **methyl pent-4-ynoate**.

Safety and Handling

Methyl pent-4-ynoate is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.

- GHS Hazards: Flammable liquid and vapor; Causes skin irritation and serious eye irritation; May cause respiratory irritation.^[1] Some suppliers classify it as causing severe skin burns and eye damage.
- Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and ignition sources, as recommended at 2-8 °C.^[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pure.mpg.de [pure.mpg.de]
- 2. WO2013010880A1 - New crth2 antagonists - Google Patents [patents.google.com]

- 3. Asymmetric Total Synthesis of 19,20-Epoxydocosapentaenoic Acid, a Bioactive Metabolite of Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical properties and appearance of methyl pent-4-ynoate.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153173#physical-properties-and-appearance-of-methyl-pent-4-ynoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com